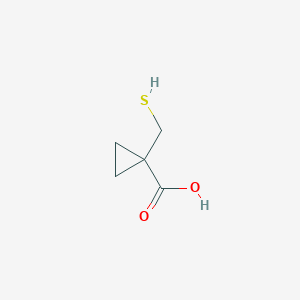

1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C5H8O2S . It has a molecular weight of 132.18 . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for “1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid” is 1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7) . This indicates that the compound contains a cyclopropane ring with a sulfanylmethyl group and a carboxylic acid group .Physical And Chemical Properties Analysis

“1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid” is a compound with a molecular weight of 132.18 . The compound’s InChI Code is 1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7) .Applications De Recherche Scientifique

Plant Hormone Regulation

1-aminocyclopropane-1-carboxylic acid (ACC) is a precursor to the plant hormone ethylene . Ethylene is involved in various physiological processes, including fruit ripening, senescence, and stress responses. ACC is converted to ethylene by the enzyme ACC oxidase . Researchers study ACC to understand its role in plant growth, development, and stress adaptation .

Stress Signaling and Responses

ACC accumulates in plants during stress conditions such as drought, salinity, and pathogen attack. It acts as a signaling molecule, triggering adaptive responses. Researchers investigate ACC’s involvement in stress tolerance mechanisms and explore ways to enhance plant resilience .

Postharvest Physiology

In agriculture and horticulture, ACC is relevant for postharvest management. Controlling ethylene production (derived from ACC) can extend the shelf life of fruits, vegetables, and flowers. By inhibiting ACC conversion to ethylene, researchers aim to reduce spoilage and maintain product quality .

Biotechnology and Crop Improvement

ACC is a target for genetic manipulation to enhance crop traits. Modulating ACC levels can influence plant architecture, flowering time, and fruit development. Researchers explore ACC-related genes and enzymes to develop crops with improved yield, stress tolerance, and fruit quality .

Environmental Monitoring

ACC serves as an indicator of environmental stress. Researchers use ACC levels to assess pollution, soil health, and ecosystem disturbances. Monitoring ACC can provide insights into the impact of pollutants, heavy metals, and other stressors on plant health .

Chemical Synthesis and Medicinal Chemistry

Beyond its plant-related roles, ACC has applications in chemical synthesis. Its cyclopropane ring structure makes it an interesting building block for designing novel compounds. Medicinal chemists explore ACC derivatives for potential drug development, targeting specific enzymes or receptors .

Propriétés

IUPAC Name |

1-(sulfanylmethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHOTRIKMXKDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)

![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)

![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2741590.png)

![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2741600.png)

![2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2741601.png)

![2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2741604.png)